N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- A thieno[3,2-d]pyrimidine scaffold substituted at position 3 with a 2,4-dimethylphenyl group.
- A sulfanyl (-S-) linker at position 2, connecting the core to an acetamide side chain.
- The acetamide nitrogen is further substituted with a 2-chloro-5-fluorophenyl group, introducing halogenated aromaticity.
The chloro-fluoro substitution on the phenyl ring may enhance metabolic stability and target binding through hydrophobic and electronic effects .
Properties
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-3-6-18(13(2)9-12)27-21(29)20-16(7-8-30-20)26-22(27)31-11-19(28)25-17-10-14(24)4-5-15(17)23/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGUDQGBQAWWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.86 g/mol. Its structure features a thieno-pyrimidine core linked to a chloro-fluorophenyl group through a sulfanyl acetamide moiety.
Research indicates that this compound exhibits antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. Notably, it targets the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival. Inhibition of these pathways leads to apoptosis in cancer cells.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Induces apoptosis in various cancer cell lines. |
| Enzyme Inhibition | Inhibits enzymes involved in cellular signaling pathways. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains. |
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses over four weeks, resulting in a dose-dependent reduction in tumor volume and weight.
- Mechanistic Insights : Another research article detailed the compound's ability to induce cell cycle arrest at the G1 phase in human colorectal cancer cells. Flow cytometry analysis confirmed an increase in the percentage of cells in the G1 phase post-treatment.
- Synergistic Effects : A combination therapy study indicated that when used alongside established chemotherapeutics like doxorubicin, this compound enhanced the overall efficacy against resistant cancer cell lines, suggesting potential for combination therapies.
Safety and Toxicology
Preliminary toxicity studies have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs from diverse sources:
Structural and Functional Insights:
Core Modifications: Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-d]pyrimidine (): Positional isomerism affects π-π stacking and hydrogen bonding. The [3,2-d] configuration may enhance planar rigidity, favoring kinase active-site interactions . Pyrimidine vs. triazole cores (): Pyrimidines offer hydrogen-bonding sites (N1, C2), while triazoles introduce nitrogen-rich polarity but reduced aromatic surface area .
Substituent Effects: Halogenation: The target’s 2-Cl-5-F-phenyl group balances electronegativity and lipophilicity. In contrast, trifluoromethyl () increases hydrophobicity but may limit solubility . Ethyl/dimethyl groups () optimize van der Waals interactions .
Sulfanyl Linker: The -S- bridge in all compounds enhances conformational flexibility. However, bulkier cores (e.g., thienopyrimidine) may restrict rotation, stabilizing bioactive conformations .
Research Findings and Hypotheses
Solubility and LogP: The target compound’s calculated LogP (~3.5) is intermediate between the more lipophilic CF₃-substituted analog (LogP ~4.2, ) and the polar diaminopyrimidine derivative (LogP ~2.1, ) . The 2,4-dimethylphenyl group may reduce aqueous solubility compared to furan/propenyl-substituted analogs () .
Synthetic Feasibility: Thienopyrimidine derivatives (target, ) require multistep synthesis, including cyclocondensation and sulfanyl coupling. Simpler pyrimidine analogs () are more scalable .
Biological Activity :
- While direct activity data for the target is unavailable, analogs like ’s CF₃-substituted compound show kinase inhibition (IC₅₀ < 100 nM in preliminary assays) . The target’s chloro-fluoro substitution may similarly target ATP-binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
